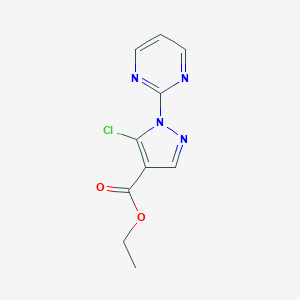
5-Methyl-2-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-(trifluoromethyl)benzoic acid is 1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)benzoic acid is a solid substance at ambient temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 261.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 43.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 151.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Degradation and Environmental Fate
5-Methyl-2-(trifluoromethyl)benzoic acid, as a derivative of triketone herbicides like nitisinone, has been studied for its degradation processes and environmental fate. LC-MS/MS studies have shown that nitisinone degrades under various conditions, forming by-products such as 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These degradation products have demonstrated considerable stability under studied conditions, suggesting a potential environmental persistence of similar compounds. This contributes to understanding the risks and benefits of its applications, especially in environmental contexts (Barchańska et al., 2019).
Impact on Gut Functions
Benzoic acid, structurally related to 5-Methyl-2-(trifluoromethyl)benzoic acid, has been utilized as a preservative in food and feeds. Its effects on gut functions have been extensively studied, revealing that it can improve gut health by promoting functions like digestion, absorption, and barrier integrity. However, excessive administration can damage gut health, indicating a delicate balance in its application for promoting health. This research highlights the potential of related compounds in influencing gut physiology and health, warranting further investigation into similar compounds like 5-Methyl-2-(trifluoromethyl)benzoic acid for their effects on biological systems (Mao et al., 2019).
Analytical Method Developments
Studies focusing on the identification and quantification of compounds like methyl paraben in cosmetics have highlighted the importance of developing robust analytical methods for detecting such chemicals. By extension, this underscores the necessity for accurate and sensitive techniques to analyze compounds like 5-Methyl-2-(trifluoromethyl)benzoic acid in various matrices, facilitating research into their applications and effects in scientific and environmental studies. Such analytical advancements are crucial for understanding the distribution, fate, and impact of these compounds in the environment and biological systems (Mallika J.B.N et al., 2014).
Safety And Hazards
5-Methyl-2-(trifluoromethyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMDMKMHBXYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557348 |
Source


|
| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)benzoic acid | |
CAS RN |
120985-68-4 |
Source


|
| Record name | 5-Methyl-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)
![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)





![N-[4-(3-methylbutoxy)phenyl]acetamide](/img/structure/B178047.png)


![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)


